![molecular formula C21H21NO3 B1614419 Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898762-97-5](/img/structure/B1614419.png)
Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, also known as EDB, is a synthetic compound that has been used in scientific research for the study of biochemical and physiological effects. EDB is a benzoylbenzoate derivative that is used as an intermediate in the synthesis of organic compounds. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 124-126°C. EDB has been used in a variety of scientific applications, including the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and tested for its antimicrobial activity against various microorganisms . The antimicrobial properties make it a potential candidate for the development of new antimicrobial drugs.
Synthesis of Heterocyclic Compounds
The compound is used as a reagent for the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in drug research due to their various biological activities.
Biological Activities
2,5-Dimethylpyrrole compounds, which are part of the structure of this compound, are promising starting materials in drug research due to their various biological activities such as antibacterial, antihypertensive, and antitubercular .
Crystal Structure Analysis
The crystal structure of this compound has been analyzed . Understanding the crystal structure of a compound is crucial for the development of pharmaceuticals as it can influence the drug’s bioavailability and efficacy.
Chemical Synthesis
This compound is used in the chemical synthesis of other compounds . Its unique structure makes it a valuable starting material in the synthesis of complex molecules.
Drug Research
The compound is used in drug research due to its participation as a subunit of chlorophyll in plant cells and hemin and vitamin B12 in animal cells .
properties
IUPAC Name |
ethyl 2-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-12H,2,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXGQMTGDLHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643922 | |
Record name | Ethyl 2-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate | |
CAS RN |
898762-97-5 | |
Record name | Ethyl 2-[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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